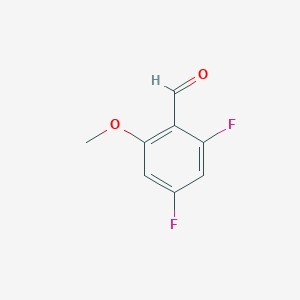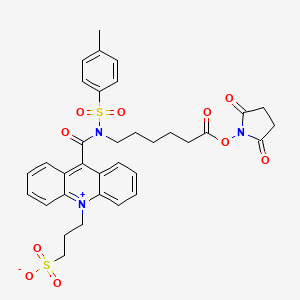
3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate
描述
3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate is a complex organic molecule belonging to the class of acridinium compounds. It is notable for its utility in various scientific fields due to its structural properties that allow for diverse chemical interactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate generally involves multiple steps:
Formation of the Acridinium Core: : This step typically involves the cyclization of precursor compounds under high temperature with catalytic conditions to form the acridinium nucleus.
Sulfonation and Carbamoylation:
Industrial Production Methods: On an industrial scale, the synthesis process is scaled up using continuous flow techniques to ensure consistent quality and yield. Automated systems are employed to monitor reaction conditions, such as temperature, pH, and reaction time, to optimize the production efficiency.
化学反应分析
Types of Reactions: 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate undergoes various chemical reactions:
Oxidation and Reduction: : The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Substitution Reactions: : Given its multiple reactive sites, it can undergo nucleophilic and electrophilic substitution reactions.
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reactants like halogenating agents or alkylating agents under controlled temperature and solvent conditions.
Major Products: The major products from these reactions depend on the specific conditions, with possible derivatives including modified sulfonate or carbamoyl groups that can be tailored for specific applications.
科学研究应用
Chemistry: In chemistry, the compound is used as a precursor for synthesizing other complex organic molecules due to its versatile functional groups.
Biology and Medicine:Fluorescent Tagging: : The acridinium moiety provides fluorescence properties, making it useful in biological assays and imaging.
Drug Development: : Its functional groups allow for modifications to create pharmacologically active compounds.
Material Science: : Used in the synthesis of polymers and materials with specific electronic or optical properties.
Environmental Science: : Employed in the detection and analysis of environmental pollutants due to its reactive nature.
作用机制
The compound exerts its effects primarily through its ability to interact with biological molecules:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids.
Pathways: : It can modulate pathways by binding to active sites or altering the chemical environment, impacting processes such as signal transduction and gene expression.
相似化合物的比较
Uniqueness: Compared to other acridinium compounds, 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate is unique due to its sulfonate and carbamoyl functionalities, providing distinct chemical reactivity and stability.
Similar Compounds:N-(Acridin-9-yl)succinimide: : Similar in having an acridinium core but differs in its functional groups.
Acridinium-10-ylmethanesulfonate: : Shares the sulfonate functionality but lacks the carbamoyl group.
属性
IUPAC Name |
3-[9-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O10S2/c1-24-15-17-25(18-16-24)49(45,46)36(22-8-2-3-14-32(40)47-37-30(38)19-20-31(37)39)34(41)33-26-10-4-6-12-28(26)35(21-9-23-48(42,43)44)29-13-7-5-11-27(29)33/h4-7,10-13,15-18H,2-3,8-9,14,19-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRGQSAWCNCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCCCC(=O)ON2C(=O)CCC2=O)C(=O)C3=C4C=CC=CC4=[N+](C5=CC=CC=C53)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


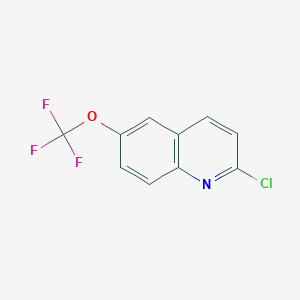
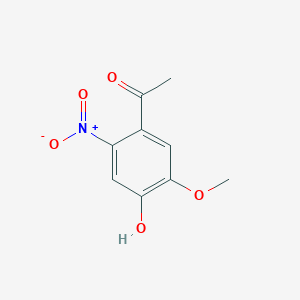
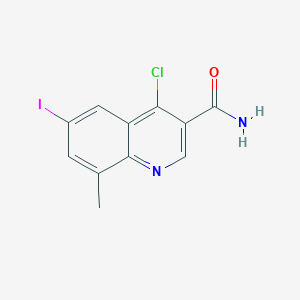
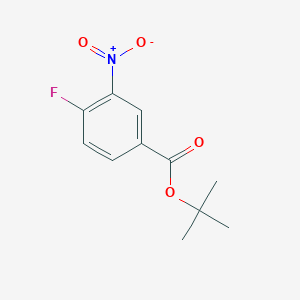
![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)

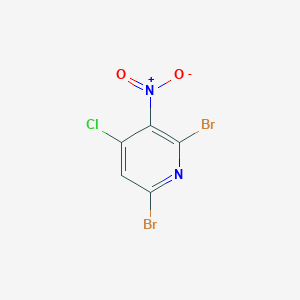

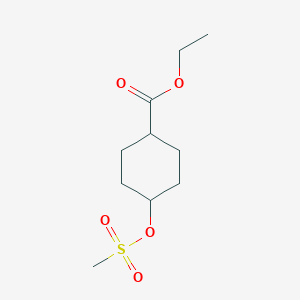

![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)
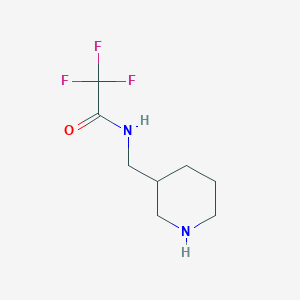
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
